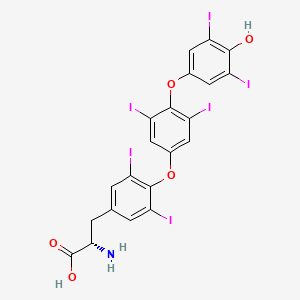

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine

Description

The exact mass of the compound O-(4-Hydroxy-3,5-diiodophenyl)thyroxine is 1120.5062 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O-(4-Hydroxy-3,5-diiodophenyl)thyroxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(4-Hydroxy-3,5-diiodophenyl)thyroxine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13I6NO5/c22-11-4-9(5-12(23)18(11)29)32-20-15(26)6-10(7-16(20)27)33-19-13(24)1-8(2-14(19)25)3-17(28)21(30)31/h1-2,4-7,17,29H,3,28H2,(H,30,31)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVHFBLWQRLBJN-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13I6NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238431 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1120.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911661-90-0 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911661900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-HYDROXY-3,5-DIIODOPHENYL)THYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D91H0NG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Conceptual Evolution of Reverse Triiodothyronine Rt3

Initial Identification and Characterization in Thyroid Hormone Metabolism

The existence of reverse T3 was confirmed with the development of specific radioimmunoassays in the 1970s. ccjm.org In 1974, a radioimmunoassay for rT3 was developed, which allowed for its measurement in biological samples. ccjm.org Subsequent studies in 1977 confirmed the presence of rT3 in the serum of normal individuals. ccjm.orgccjm.org

Research revealed that rT3 is a direct metabolite of thyroxine (T4). ontosight.ai The thyroid gland itself secretes very little rT3, accounting for only about 0.9% of the iodothyronines it releases. wikipedia.org The vast majority of circulating rT3, estimated at over 95%, is produced in the peripheral tissues. wikipedia.orgccjm.org This production occurs through a process called inner-ring deiodination, where a specific iodine atom is removed from the inner ring of the T4 molecule by the action of deiodinase enzymes, particularly type 3 iodothyronine deiodinase (D3). ccjm.orgathenslab.gr This is an alternative pathway to the activation of T4, which involves outer-ring deiodination to form the biologically active T3. nih.gov

The daily production rate of rT3 is estimated to be between 28 to 40 µg, which is comparable to the production rate of T3. ccjm.org This significant production volume hinted that rT3 might have a more substantial role than initially presumed.

Early Perceptions of Biological Activity and Inactivity

Receptor Binding: rT3 does not bind effectively to nuclear thyroid hormone receptors, which are the primary sites of T3 action to regulate gene expression. ontosight.ainih.gov Its affinity for these receptors is significantly lower than that of T3.

Metabolic Effects: Early studies found that rT3 lacked the "calorigenic" or metabolism-boosting effects characteristic of T3 and T4. custommedicine.com.au A 1984 human study, for instance, administered large oral doses of rT3 to normal subjects and observed no changes in metabolic indicators like pulse, blood pressure, or weight, nor did it alter the levels of TSH, T3, or T4. ibshypo.com

This lack of direct thyroid hormone-like activity led to the characterization of the deiodination pathway that produces rT3 as an "inactivating" pathway for T4. ccjm.orgnih.gov It was seen as a mechanism to clear excess T4 and prevent its conversion to the more potent T3. nih.gov For many years, rT3 was largely regarded as a simple, physiologically inert byproduct of T4 degradation. researchgate.net

| Hormone | Receptor Binding Affinity | Metabolic Activity (Calorigenic Effect) | Primary Perception |

|---|---|---|---|

| Triiodothyronine (T3) | High | High | Active Hormone |

| Thyroxine (T4) | Low (Prohormone) | Low (Prohormone) | Prohormone |

| Reverse Triiodothyronine (rT3) | Virtually None | Virtually None | Inactive Metabolite |

Shift in Paradigm: From Perceived Inactive Metabolite to Potential Regulator

The perception of rT3 began to shift in the mid-1970s with clinical observations in patients with various illnesses. In 1975, researchers noted a distinct pattern: in states of systemic illness, starvation, or stress, serum T3 levels would decrease while rT3 levels would reciprocally increase. ccjm.orgccjm.org This condition, later termed "non-thyroidal illness syndrome" (NTIS) or "euthyroid sick syndrome," suggested that the metabolism of T4 was being actively regulated, shunting it away from the activating T3 pathway and toward the inactivating rT3 pathway. ccjm.orgathenslab.gr

Further research into the enzymatic control of thyroid hormone metabolism provided a mechanism for this shift. It was discovered that the activity of deiodinase enzymes is highly regulated. During illness and stress, the activity of the D3 enzyme (which produces rT3) is often upregulated, while the activity of enzymes that produce T3 is suppressed. ccjm.orgathenslab.gr

More recent in vitro studies have suggested that rT3 itself may play a more active regulatory role than previously thought. Research indicates that rT3 can inhibit the activity of type 2 deiodinase (D2), an enzyme crucial for converting T4 to T3 in specific tissues like the brain. ibshypo.com While the real-life significance of this inhibition is still under investigation, it points to a potential feedback mechanism where rT3 could locally modulate the availability of active T3. ibshypo.com There is also emerging research exploring the biological relevance of rT3 in specific contexts, such as fetal brain development, where it may have a currently misunderstood role. nwo.nl

| Era | Dominant Paradigm | Key Research Findings |

|---|---|---|

| Early 1970s | Discovery and Identification | Development of rT3 radioimmunoassay; confirmed as a metabolite of T4. ccjm.org |

| Mid-1970s - 1980s | "Inactive Metabolite" | Lack of binding to nuclear thyroid receptors; no significant calorigenic effect in studies. ontosight.aiibshypo.com |

| Late 1970s - Present | "Potential Regulator" | Reciprocal relationship with T3 observed in non-thyroidal illness syndrome. ccjm.orgccjm.org Identified as a product of regulated enzymatic pathways (Deiodinase D3). athenslab.gr In vitro evidence suggests rT3 may inhibit T4-to-T3 conversion. ibshypo.com |

This evolution in understanding highlights a paradigm shift, moving rT3 from the status of a passive bystander in thyroid metabolism to a molecule of interest as a potential fine-tuner of local and systemic thyroid hormone activity. nih.gov

Biosynthesis, Interconversion, and Metabolic Pathways of Reverse Triiodothyronine

Enzymatic Conversion of Thyroxine (T4) to rT3

The conversion of thyroxine (T4) to reverse triiodothyronine (rT3) is a primary pathway for T4 metabolism, accounting for approximately one-third of T4 disposition in healthy individuals. nih.gov This process is catalyzed by specific deiodinase enzymes that remove an iodine atom from the inner ring of the T4 molecule.

Mechanism of Inner Ring Deiodination (IRD)

Inner ring deiodination (IRD) is the specific enzymatic reaction responsible for the conversion of T4 to rT3. nih.gov This process involves the removal of an iodine atom from the 5' position of the inner tyrosine ring of the thyroxine molecule. nih.govnih.gov The deiodinase enzymes, which are selenoproteins containing the rare amino acid selenocysteine, facilitate this reductive deiodination. nih.govfrontiersin.org The reaction catalyzed by these enzymes not only produces rT3 from T4 but also degrades the biologically active T3 into 3,3'-diiodothyronine (B1196669) (T2), rendering it inactive. nih.govfrontiersin.org Thus, IRD serves as a crucial pathway for inactivating thyroid hormones. nih.govresearchgate.net

Primary Role of Type 3 Iodothyronine Deiodinase (D3) in rT3 Synthesis

The principal enzyme catalyzing the conversion of T4 to rT3 is Type 3 iodothyronine deiodinase (D3). nih.govfrontiersin.org D3 is an obligatory inner-ring deiodinase, meaning its primary function is to remove iodine from the inner ring of thyroid hormones. nih.gov This action effectively inactivates T4 by converting it to rT3 and also inactivates T3 by converting it to T2. nih.govthyroidpatients.ca The D3 enzyme, encoded by the DIO3 gene, is highly expressed during embryonic and neonatal development, where it plays a protective role by preventing excessive exposure of developing tissues to active thyroid hormone. nih.govthyroidpatients.ca In adult life, its expression is generally low but can be rapidly induced under certain physiological and pathological conditions. thyroidpatients.ca

Tissue-Specific Expression and Regulation of D3 Activity

Under normal physiological conditions in adults, the expression of Type 3 deiodinase (D3) is typically low in most tissues. nih.gov However, it is found in specific locations such as the central nervous system and the skin. nih.gov D3 expression is notably high in the placenta and developing fetus, where it regulates maternal and fetal thyroid hormone levels. thyroidpatients.ca The activity of D3 is subject to tissue-specific regulation. For instance, its expression can be induced in various tissues in response to pathological states, leading to a condition known as consumptive hypothyroidism, characterized by low levels of T4 and T3 and very high levels of rT3. nih.govfrontiersin.org

Factors Influencing T4 to rT3 Conversion

Several factors can influence the rate of conversion of T4 to rT3, primarily by modulating the activity of deiodinase enzymes, particularly D3. These factors are often associated with conditions of physiological stress and illness, where a decrease in metabolic rate is beneficial.

| Factor | Effect on T4 to rT3 Conversion |

| Systemic Illness (Non-thyroidal illness syndrome) | Increased conversion |

| Fasting/Starvation | Increased conversion |

| Stress (Elevated Cortisol) | Increased conversion |

| Pharmacological Agents | Variable effects |

| Inflammation | Increased conversion |

| Nutrient Deficiencies (e.g., Selenium, Zinc, Iron) | Impaired conversion and degradation |

Stress, Fasting, and Systemic Illness: Conditions such as critical illness, stress, and fasting are known to increase the conversion of T4 to rT3. nih.govhelpmychronicpain.com This is often referred to as non-thyroidal illness syndrome (NTIS) or euthyroid sick syndrome, characterized by low T3 and high rT3 levels with normal or low T4. nih.gov Elevated cortisol levels resulting from stress can inhibit the enzymes that convert T4 to the active T3, thereby favoring the pathway to rT3. helpmychronicpain.comnaturalendocrinesolutions.comdrknews.com Similarly, during fasting or severe illness, the body conserves energy by reducing its metabolic rate, a process facilitated by the increased production of inactive rT3. zrtlab.com

Specific Pharmacological Agents: Certain medications can also affect the conversion of T4 to rT3. For example, amiodarone, a drug used to treat cardiac arrhythmias, is known to inhibit deiodinase activity. naturalendocrinesolutions.comzrtlab.com Beta-blockers like propranolol (B1214883) can also influence this conversion process. naturalendocrinesolutions.comzrtlab.com

Other Factors: Inflammation, through the action of pro-inflammatory cytokines like TNF-alpha and IL-6, can inhibit the activity of enzymes that produce T3, potentially leading to a relative increase in rT3. naturalendocrinesolutions.com Deficiencies in essential nutrients that are cofactors for deiodinase enzymes, such as selenium and zinc, can also impair the normal metabolism of thyroid hormones. drknews.comnikicleuet.com Iron deficiency has also been shown to impair the conversion of T4 to T3 and increase the shunting of T4 towards the rT3 pathway. nikicleuet.com

Degradation and Further Metabolism of rT3

Reverse T3 is not the final product of thyroid hormone metabolism. It undergoes further deiodination, primarily through the removal of an iodine atom from its outer ring.

Mechanism of Outer Ring Deiodination (ORD) of rT3

The primary pathway for the degradation of rT3 is outer ring deiodination (ORD). This process converts rT3 into 3,3'-diiodothyronine (T2). nih.gov The enzyme primarily responsible for the clearance of rT3 from the circulation via ORD is Type 1 iodothyronine deiodinase (D1), which is highly expressed in the liver and kidneys. nih.gov While D1 can also catalyze the conversion of T4 to T3, its affinity for rT3 is high, making it a key enzyme in rT3 degradation. nih.gov This degradation step is crucial for maintaining the balance of thyroid hormone metabolites.

Primary Role of Type 1 Iodothyronine Deiodinase (D1) in rT3 Degradation to 3,3'-Diiodothyronine (3,3'-T2)

The metabolic clearance of reverse triiodothyronine (rT3), an isomer of triiodothyronine (T3) with minimal biological activity, is predominantly facilitated by the enzyme Type 1 iodothyronine deiodinase (D1). nih.govzrtlab.com This enzyme catalyzes the removal of an iodine atom from the outer ring of rT3, a process known as outer ring deiodination (ORD), which results in the formation of 3,3'-diiodothyronine (3,3'-T2). nih.govnih.gov

D1 is a selenoenzyme that exhibits both outer and inner ring deiodinase activities. uniprot.orgwikipedia.org However, studies have demonstrated that D1 has a significantly higher affinity for rT3 compared to thyroxine (T4), suggesting its principal physiological function is the clearance of rT3 from circulation. zrtlab.comuniprot.org This degradation of rT3 to 3,3'-T2 is a crucial step in the inactivation and subsequent elimination of thyroid hormones. nih.govthyroidpatients.ca The activity of D1 is notably high in tissues such as the liver, kidneys, and thyroid gland. nih.govcytoplan.co.uk

In certain physiological and pathological states, the activity of D1 can be modulated. For instance, in non-thyroidal illness syndrome (NTIS), D1 activity is often diminished. zrtlab.com This downregulation leads to a reduced conversion of rT3 to T2, causing an accumulation of rT3 in the bloodstream. zrtlab.com Conversely, the administration of T3 can upregulate D1, thereby enhancing the clearance of rT3. zrtlab.com The process of rT3 degradation by D1 is considered an activating pathway in the sense that it clears an inactive hormone, while inner ring deiodination (IRD) is viewed as an inactivating pathway. nih.gov

| Enzyme | Substrate | Primary Product | Reaction Type | Primary Function |

|---|---|---|---|---|

| Type 1 Deiodinase (D1) | Reverse Triiodothyronine (rT3) | 3,3'-Diiodothyronine (3,3'-T2) | Outer Ring Deiodination (ORD) | rT3 clearance and inactivation nih.govzrtlab.com |

| Type 3 Deiodinase (D3) | Thyroxine (T4) | Reverse Triiodothyronine (rT3) | Inner Ring Deiodination (IRD) | T4 inactivation ccjm.orge-enm.org |

| Type 3 Deiodinase (D3) | Triiodothyronine (T3) | 3,3'-Diiodothyronine (3,3'-T2) | Inner Ring Deiodination (IRD) | T3 inactivation e-enm.orgnih.gov |

Hepatic and Renal Contributions to Systemic rT3 Clearance

The liver and kidneys are the primary organs responsible for the systemic clearance of reverse triiodothyronine (rT3). youtube.com These organs are major sites of Type 1 iodothyronine deiodinase (D1) expression, the key enzyme in rT3 degradation. nih.gov

Hepatic Clearance: The liver plays a central role in metabolizing rT3. nih.gov Isolated rat hepatocyte studies have shown that rT3 is predominantly metabolized through outer ring deiodination to 3,3'-diiodothyronine (3,3'-T2). nih.govdocumentsdelivered.com This process is so efficient that under normal conditions, very little 3,3'-T2 is detected, as it is rapidly further metabolized, primarily through sulfation. nih.gov In conditions of hepatic dysfunction, such as cirrhosis, the metabolic clearance rate of rT3 is significantly reduced, leading to elevated serum rT3 levels. nih.govmdpi.com This highlights the liver's critical role in maintaining rT3 homeostasis. nih.gov

Renal Clearance: The kidneys contribute to rT3 clearance through both filtration and metabolic degradation. oup.comkisti.re.kr Studies in humans have shown that rT3, along with T4 and T3, is excreted via glomerular filtration of the unbound, free hormone. oup.com There is also evidence suggesting that tubular transport mechanisms are involved in the renal handling of iodothyronines. oup.com In patients with chronic renal failure, serum rT3 levels are often normal or elevated, while T3 levels are frequently low, a pattern that helps differentiate this condition from primary hypothyroidism. nih.gov The renal excretion of thyroid hormones is generally lower in newborns, corresponding to immature renal function, which can affect rT3 levels in the neonatal period. nih.gov

| Organ | Primary Mechanism | Key Enzyme/Process | Impact of Dysfunction |

|---|---|---|---|

| Liver | Metabolic Degradation | Type 1 Deiodinase (D1), Glucuronidation, Sulfation | Reduced clearance, elevated serum rT3 (e.g., in cirrhosis) nih.gov |

| Kidney | Excretion & Metabolic Degradation | Glomerular Filtration, Tubular Transport, Type 1 Deiodinase (D1) | Altered excretion, potentially elevated rT3 (e.g., in chronic renal failure) nih.gov |

Non-Deiodinative Metabolic Pathways: Glucuronidation and Sulfation

Besides deiodination, reverse triiodothyronine (rT3) and other iodothyronines undergo conjugation reactions, specifically glucuronidation and sulfation. nih.govccjm.org These are Phase II detoxification pathways that occur primarily in the liver. nih.govyoutube.com The main purpose of these reactions is to attach a glucuronic acid or sulfate (B86663) group to the phenolic hydroxyl group of the iodothyronine molecule. This conjugation increases the water-solubility of the hormones, which in turn facilitates their excretion through bile and urine. nih.govyoutube.com

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT). nih.govoup.com Studies in rats have shown that rT3 is glucuronidated at a much faster rate than both T4 and T3. nih.gov Different UGT isoenzymes are responsible for the glucuronidation of various thyroid hormones; T4 and rT3 appear to be conjugated by bilirubin (B190676) and phenol (B47542) UGTs. nih.gov Iodothyronine glucuronides are readily excreted in the bile. However, this is not necessarily an irreversible elimination pathway, as bacterial β-glucuronidases in the intestine can hydrolyze the conjugates, allowing the liberated iodothyronines to be reabsorbed in an enterohepatic cycle. nih.gov

Sulfation: Sulfation is another important conjugation pathway for thyroid hormone metabolism. nih.gov Sulfated iodothyronines, including T4 sulfate (T4S), T3 sulfate (T3S), and rT3 sulfate (rT3S), have been identified in human serum. nih.gov Research indicates that rT3S is a normal component of human serum, derived from the metabolism of T4 or rT3. nih.gov Circulating levels of rT3S are observed to increase in conditions where D1 deiodinase activity is low, such as in non-thyroidal illnesses and during fetal life. nih.gov In contrast to glucuronides, sulfated conjugates may act as a reservoir of inactive hormone from which active hormone can be regenerated by sulfatases in various tissues. nih.gov

Formation of Lower Iodothyronines (e.g., T2, T1, T0) from rT3

The metabolic cascade of reverse triiodothyronine (rT3) does not terminate with its conversion to 3,3'-diiodothyronine (3,3'-T2). This initial degradation product undergoes further deiodination, leading to the formation of iodothyronines with progressively fewer iodine atoms. ccjm.org

The primary step in this pathway is the conversion of rT3 to 3,3'-T2 by the Type 1 deiodinase (D1) enzyme. nih.gov Following its formation, 3,3'-T2 is further deiodinated. zrtlab.comccjm.org This successive removal of iodine atoms results in the generation of various isomers of diiodothyronine (T2), monoiodothyronine (T1), and ultimately, the fully deiodinated thyronine molecule (T0). ccjm.org This sequential deiodination represents a major pathway for the complete inactivation and disposal of the thyronine skeleton. ccjm.org While rT3 and 3,3'-T2 are considered biologically inactive, some research suggests that other T2 metabolites may have some biological effects, though at a much-reduced potency compared to T3. zrtlab.com

Molecular and Cellular Mechanisms of Reverse Triiodothyronine Action

Interaction with Thyroid Hormone Receptors (TRs)

The classical actions of thyroid hormones are mediated by their binding to nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors that regulate the expression of target genes. There are two main isoforms of TRs, TRα and TRβ, which are encoded by separate genes. The affinity of thyroid hormone analogues for these receptors is a key determinant of their biological activity.

Reverse T3 exhibits a significantly lower binding affinity for nuclear thyroid hormone receptors (TRα and TRβ) compared to T3. This weak interaction is a primary reason why rT3 is largely considered metabolically inert in the context of genomic thyroid hormone action. While precise dissociation constants (Kd) for rT3 are not consistently reported in the literature, its affinity is substantially lower than that of T3 and even T4. For comparison, T3 is the most potent natural ligand for TRs, with an affinity that is approximately 10 to 30 times greater than that of T4 nih.gov. The affinity of T4 for TRα1 has been shown to be about sevenfold lower than that of T3 nih.gov. The significantly diminished affinity of rT3 for these receptors means that at physiological concentrations, it is unlikely to effectively compete with T3 for receptor binding and initiate a significant genomic response.

Table 1: Relative Binding Affinity of Thyroid Hormones to Nuclear Receptors

| Compound | Relative Binding Affinity to TRs |

| Triiodothyronine (T3) | High |

| Thyroxine (T4) | Low (10-30x lower than T3) |

| Reverse Triiodothyronine (rT3) | Very Low |

Consistent with its low binding affinity, reverse T3 does not exhibit significant transcriptional activity through nuclear thyroid hormone receptors. In vitro studies and functional assays have demonstrated that rT3 fails to induce the conformational changes in TRs that are necessary for the recruitment of coactivator proteins and the subsequent activation of gene transcription. In fact, some evidence suggests that rT3 can inhibit the effects of T3 and T4 without directly binding to the nuclear receptors, potentially through other mechanisms nih.gov. This lack of agonistic activity at the nuclear receptor level solidifies the view of rT3 as a biologically inactive metabolite in the traditional genomic pathway of thyroid hormone signaling.

Modulation of Deiodinase Activity

While rT3 may not directly activate nuclear receptors, it plays a crucial role in regulating the local availability of the active hormone T3 through its interaction with a family of enzymes known as deiodinases. These enzymes are responsible for the peripheral conversion of T4 into either the active T3 or the inactive rT3.

Reverse T3 has been identified as a potent inhibitor of type 2 iodothyronine deiodinase (D2). D2 is a key enzyme responsible for the conversion of T4 to T3 in various tissues, including the brain, pituitary gland, and brown adipose tissue. In vitro experiments using various cell types have consistently demonstrated the inhibitory effect of rT3 on D2 activity. The potency of this inhibition is significant, with some studies suggesting that rT3 is a more powerful inhibitor of D2 than propylthiouracil (B1679721) (PTU), a medication used to treat hyperthyroidism.

Table 2: In Vitro Experimental Evidence of rT3-mediated Inhibition of D2 Deiodinase

| Cell/Tissue Type | Experimental Observation |

| Pituitary Cells | Infusion of rT3 inhibited D2 activity. |

| Brain Cortex | Infusion of rT3 inhibited D2 activity. |

| Brown Adipose Tissue (BAT) | Infusion of rT3 inhibited D2 activity. |

The inhibition of D2 by reverse T3 has significant physiological implications for the local regulation of thyroid hormone action. By suppressing D2 activity, elevated levels of rT3 can effectively reduce the intracellular conversion of T4 to T3. This leads to a decrease in the local availability of the active hormone, T3, within specific tissues. Consequently, even in the presence of normal circulating levels of T4, high concentrations of rT3 can induce a state of localized or tissue-specific hypothyroidism. This is particularly relevant in the brain, where D2 is the primary source of intracellular T3. Such a reduction in local T3 can impact neuronal function and development.

Non-Genomic Actions and Extranuclear Interactions

Beyond its role in modulating deiodinase activity, emerging evidence indicates that reverse T3 can elicit biological effects through non-genomic pathways that are independent of nuclear receptor activation. These rapid, extranuclear actions involve interactions with proteins at the plasma membrane and within the cytoplasm.

One of the key non-genomic mechanisms of rT3 action involves its interaction with the plasma membrane receptor integrin αvβ3 nih.govhealthunlocked.com. Molecular docking analyses have shown that rT3 can bind to this receptor, initiating intracellular signaling cascades nih.govhealthunlocked.com. For instance, in hippocampal cells of hypothyroid rats, rT3 was found to activate signaling pathways involving protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and p38 mitogen-activated protein kinase (p38MAPK) nih.govhealthunlocked.com.

Another significant non-genomic effect of rT3 is its ability to modulate the actin cytoskeleton. In cultured astrocytes, both T4 and rT3 have been shown to induce actin polymerization, a process that is not observed with T3 nih.govoup.com. This rapid reorganization of the actin cytoskeleton is independent of gene transcription and protein synthesis, highlighting its non-genomic nature nih.gov. The modulation of actin dynamics by rT3 may have implications for cellular processes such as cell migration, neurite outgrowth, and cell-to-cell communication, particularly during brain development nih.govoup.comnih.gov.

Binding to Plasma Membrane Integrin αvβ3

Reverse T3 is known to interact with a thyroid hormone analog receptor site located on the extracellular domain of plasma membrane integrin αvβ3 nih.govresearchgate.netscienceopen.com. This integrin is a heterodimeric protein that plays a crucial role in cell–cell and cell–extracellular matrix interactions nih.gov. The binding site for thyroid hormone analogues on integrin αvβ3 is situated near the recognition site for Arg-Gly-Asp (RGD) sequences found in extracellular matrix proteins nih.gov.

While both triiodothyronine (T3) and thyroxine (T4) bind to this receptor to initiate signaling cascades, rT3 also demonstrates affinity for this site nih.govresearchgate.net. In-silico docking models suggest that rT3 binds effectively to the αvβ3 integrin pocket researchgate.net. This interaction serves as an initiation point for non-genomic signaling, activating downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which can influence cellular processes like proliferation and angiogenesis nih.govresearchgate.net. The expression of integrin αvβ3 is often abundant on tumor cells, making this interaction particularly relevant in the context of cancer biology nih.govresearchgate.net.

Effects on Cellular Proliferation in Specific Cell Lines (e.g., human breast cancer and glioblastoma cells in vitro)

Contrary to its traditional classification as an inactive metabolite, rT3 has been shown to exert pro-proliferative effects on certain cancer cell lines in vitro. This activity is initiated through its binding to the integrin αvβ3 receptor, which is frequently overexpressed in cancer cells nih.govresearchgate.netnih.gov.

Studies have demonstrated that rT3 can stimulate the proliferation of human breast cancer cells (MCF-7) and glioblastoma cells (U-87 MG) nih.govresearchgate.net. In these in vitro experiments, the application of rT3 resulted in significant increases in cell proliferation, ranging from 50% to 80% compared to control cells nih.govresearchgate.net. These findings suggest that rT3, which can be present at elevated levels in certain physiological and pathological states, may act as a host factor that supports cancer growth by stimulating cell division via the integrin αvβ3 signaling pathway nih.govresearchgate.netnih.gov.

| Cell Line | Cancer Type | Effect of Reverse T3 | Proliferation Increase (%) | Reference |

|---|---|---|---|---|

| Human Breast Cancer Cells | Breast Adenocarcinoma | Stimulation of Proliferation | 50-80% | nih.govresearchgate.net |

| Human Glioblastoma Cells | Glioblastoma | Stimulation of Proliferation | 50-80% | nih.govresearchgate.net |

Interactions with Other Cell Membrane Receptors or Transporters

The entry of thyroid hormones and their metabolites into cells is not solely dependent on passive diffusion but is facilitated by a variety of transmembrane transporter proteins oup.comrestorativemedicine.orgeur.nl. While research has extensively characterized transporters for T4 and T3, such as MCT8, OATP-1, and System L amino acid transporters, the specific interactions of rT3 with these systems are less defined nih.gov. However, it is understood that for rT3 to be metabolized or to exert any intracellular action, it must first cross the plasma membrane from the serum restorativemedicine.org. The efficiency of this transport can influence intracellular concentrations and, consequently, the biological effects of rT3 restorativemedicine.org. Increased serum levels of rT3 have been associated with reduced transport of thyroid hormones into the cell, suggesting a potential competitive interaction at the transporter level, although this is complex and can be influenced by cellular energy status restorativemedicine.org. Beyond transporters, rT3 has been shown to bind to extra-nuclear iodothyronine receptors, which may contribute to its role in cellular proliferation nih.gov.

Cytosolic Activities (e.g., initiation of actin polymerization in astrocytes)

Evidence points to direct, non-genomic actions of rT3 within the cytoplasm. One of the notable cytosolic activities is its role in modulating the actin cytoskeleton. In astrocytes, actin polymerization—the process of forming actin filaments—is reported to be primarily modulated by rT3 and T4, but not significantly by T3 nih.gov. This action directly influences the elongation of F-actin, a critical component of the cytoskeleton that provides structural support and is involved in cell motility and morphology nih.gov. This specific effect on the cytoskeleton highlights a distinct signaling pathway for rT3 that is independent of nuclear receptors and contributes to the regulation of cell structure and function in the central nervous system.

Competition with Active Thyroid Hormones for Serum Transport Proteins

In circulation, the vast majority of thyroid hormones are bound to serum transport proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin nih.gov. These proteins regulate the bioavailability of free hormone available for cellular uptake. Reverse T3 actively competes with T4 and T3 for binding sites on these carrier proteins nih.gov.

Notably, rT3 binds to TBG with an affinity that is approximately 40% higher than that of T4 nih.govnih.gov. It also binds to TTR and albumin nih.gov. This competitive binding dynamic means that elevated concentrations of rT3 can displace T4 and T3 from these transport proteins, potentially altering the equilibrium of free and bound hormones in the serum.

| Transport Protein | Binding Ligand | Relative Binding Affinity | Reference |

|---|---|---|---|

| Thyroxine-Binding Globulin (TBG) | Reverse Triiodothyronine (rT3) | ~40% higher than T4 | nih.govnih.gov |

| Thyroxine (T4) | Reference | nih.gov | |

| Transthyretin (TTR) | Reverse Triiodothyronine (rT3) | Binds, competes with T4 and T3 | nih.gov |

| Albumin | Reverse Triiodothyronine (rT3) | Binds, competes with T4 and T3 | nih.gov |

Physiological and Pathophysiological Roles of Reverse Triiodothyronine

Role in Adaptive Metabolic Responses to Stress and Illness

During times of physiological stress, such as critical illness, starvation, or chronic stress, the body undergoes a series of adaptive changes to conserve energy. ccjm.org One of the key alterations observed is a shift in thyroid hormone metabolism, leading to changes in the circulating levels of T3 and rT3.

Non-Thyroidal Illness Syndrome (NTIS) and "Low T3 Syndrome": Mechanisms of rT3 Elevation as an Adaptive Response

Non-Thyroidal Illness Syndrome (NTIS), also referred to as euthyroid sick syndrome or low T3 syndrome, is characterized by abnormal thyroid function tests in individuals with acute or chronic systemic illnesses, despite having a healthy thyroid gland. medscape.com A hallmark of NTIS is a decrease in serum T3 levels and a concurrent increase in rT3 concentrations. oup.com

This shift is primarily mediated by alterations in the activity of deiodinase enzymes, which are responsible for the conversion of T4. ccjm.org There are three main types of deiodinases:

Type 1 deiodinase (D1): Primarily found in the liver and kidneys, D1 converts T4 to T3 and also clears rT3 from the circulation. nih.gov

Type 2 deiodinase (D2): Located in tissues like the brain and pituitary gland, D2 converts T4 to T3 for local use. nih.gov

Type 3 deiodinase (D3): This enzyme inactivates thyroid hormones by converting T4 to rT3 and T3 to T2. bioscientifica.com

In NTIS, there is a downregulation of D1 activity, which leads to reduced conversion of T4 to T3 and decreased clearance of rT3. zrtlab.comnih.gov Simultaneously, there can be an upregulation of D3 activity, further increasing the production of rT3 from T4. wikipedia.org These enzymatic changes result in the characteristic low T3 and high rT3 levels seen in NTIS. nih.gov This alteration is considered an adaptive response to reduce metabolic rate and conserve energy during periods of severe illness. ccjm.org

Changes in Deiodinase Activity in Non-Thyroidal Illness Syndrome (NTIS)

| Deiodinase Type | Change in Activity | Consequence |

|---|---|---|

| Type 1 (D1) | Decreased | Reduced conversion of T4 to T3; Decreased clearance of rT3 |

| Type 3 (D3) | Increased | Increased conversion of T4 to rT3 |

Energy Conservation Hypothesis in Contexts of Critical Illness, Starvation, and Chronic Stress

Studies have shown that during starvation, the decrease in basal metabolic rate is accompanied by a drop in serum T3 and an elevation of rT3. nih.gov This suggests a coordinated response to spare calories and protein. nih.gov Similarly, in critically ill patients, the changes in thyroid hormone levels are thought to be an adaptive response to minimize the catabolic effects of thyroid hormone, which could otherwise worsen the patient's condition. ccjm.org

Inflammation-Mediated Alterations in rT3 Metabolism

Inflammation plays a significant role in modulating thyroid hormone metabolism and contributing to the changes seen in NTIS. drruscio.com Pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), released during inflammatory states can directly affect the expression and activity of deiodinase enzymes. oup.comdrruscio.com

Research has indicated that these cytokines can suppress the expression of D1 in the liver, contributing to the decrease in T3 production and rT3 clearance. oup.com Furthermore, inflammation can lead to an increase in D3 activity, enhancing the conversion of T4 to rT3. endocrine-abstracts.org This inflammation-driven shift in deiodinase activity provides a direct link between the inflammatory response and the altered rT3 metabolism observed in various illnesses. drruscio.com The resulting tissue hypothyroidism from reduced T3 levels may, in turn, contribute to further oxidative stress, creating a vicious cycle. nih.gov

Developmental Regulation

Reverse triiodothyronine also plays a crucial role during fetal development, where tight regulation of thyroid hormone activity is essential for normal growth and maturation.

Role of D3 and rT3 in Fetal Thyroid Hormone Homeostasis and Tissue Protection

During fetal life, the type 3 deiodinase (D3) is highly expressed in various tissues, including the placenta and the developing fetus itself. nih.govbioscientifica.com This high level of D3 activity serves a protective function by inactivating maternal T4 and T3, thereby preventing excessive exposure of fetal tissues to active thyroid hormones. bioscientifica.comkarger.com By converting T4 to the inactive rT3, D3 helps to maintain a state of relative tissue hypothyroidism, which is necessary for the proper timing of tissue differentiation. nih.gov The placenta's significant production of D3 is a key factor in this protective mechanism. functionalmaternity.com

Studies in sheep fetuses have shown that the elevated serum rT3 levels are due to both decreased clearance and increased production from T4 monodeiodination. nih.gov Conversely, the low serum T3 levels in the fetus are a result of increased clearance and decreased production from T4. nih.gov This tightly controlled balance ensures that fetal tissues are exposed to the appropriate concentrations of active thyroid hormone at specific developmental stages.

Thyroid Hormone Receptor Development and rT3 Binding Dynamics During Gestation (e.g., in rat fetal brain)

Thyroid hormone receptors (THRs) are present in fetal tissues and their development is a critical aspect of thyroid hormone action during gestation. nih.gov While T3 is the primary ligand for THRs, the dynamics of rT3 in the fetal environment are important. Although rT3 is considered biologically inactive due to its weak binding to nuclear thyroid hormone receptors, its presence in high concentrations in the fetus is significant. droracle.ai It has been suggested that rT3 may have a role in glial-mediated neuronal guidance during mammalian brain development. nih.gov

Research on the developing rat brain has provided insights into the interplay between deiodinases and thyroid hormone action. The region-specific expression of D3 in the fetal brain is negatively associated with local tissue T3 levels, highlighting the importance of local control of thyroid hormone bioactivity. nih.gov While direct binding of rT3 to developing THRs is weak, the regulation of T3 availability by D3, and consequently the production of rT3, is a key mechanism for modulating thyroid hormone signaling during critical periods of brain development.

Summary of rT3's Role in Fetal Development

| Aspect | Role of D3 and rT3 |

|---|---|

| Thyroid Hormone Homeostasis | High D3 expression inactivates maternal T4 to rT3, maintaining low fetal T3 levels. |

| Tissue Protection | Prevents premature exposure of fetal tissues to high levels of active thyroid hormone. |

| Brain Development | May play a role in neuronal guidance; high D3/rT3 levels regulate local T3 availability. |

Tissue-Specific Regulatory Functions

The local control of thyroid hormone availability is crucial for the proper function of various tissues. This is largely managed by deiodinase enzymes, which can either activate T4 to T3 or inactivate T4 to rT3 and T3 to T2. frontiersin.orgmdpi.com The type 3 deiodinase (D3), by producing rT3, is a primary driver of thyroid hormone inactivation and is essential for protecting tissues from excessive thyroid hormone exposure. e-enm.orgnih.gov

The central nervous system (CNS) is highly sensitive to thyroid hormone levels, which are critical for both development and ongoing function. nih.govnih.gov The type 3 deiodinase (D3) is strongly expressed in the developing and adult brain, where it serves as a key mechanism to protect neural cells from excessive or untimely thyroid hormone action. nih.govresearchgate.net D3 inactivates T4 by converting it to rT3 and inactivates the biologically active T3 into T2, thereby tightly regulating the intracellular availability of T3. frontiersin.orgfrontiersin.org This local deactivation is a crucial neuroprotective mechanism.

In pathological conditions such as brain injury, the regulation of local thyroid hormone concentration is vital. Studies have shown that in response to hypoxia or injury, D3 activity can be induced. ccjm.orgbohrium.com This upregulation of D3 leads to a reduction in local T3 levels and oxygen consumption, which is believed to be a protective adaptation to cellular stress. bohrium.com Research using a rat model of middle cerebral artery occlusion (MCAO) and in vitro models of oxygen-glucose deprivation/reoxygenation (OGD/R) has demonstrated the neuroprotective effects of rT3. Administration of rT3 in rats subjected to cerebral ischemia-reperfusion (IR) injury resulted in a significant reduction in infarct size, neurological deficits, and markers of neuronal injury. researchgate.net Similarly, in primary cerebral neurons under OGD/R stress, rT3 increased cellular survival. researchgate.net These findings suggest that rT3, by contributing to a state of brain-specific hypometabolism, can mitigate the damage from an ischemic insult without altering systemic thyroid hormone levels. researchgate.net

| Aspect | Function/Finding | Significance | Reference |

|---|---|---|---|

| D3 Expression | Highly expressed in developing and adult CNS, particularly in neurons. | Tightly controls intracellular T3 levels, preventing overexposure. | nih.govfrontiersin.org |

| Local Deactivation | Converts T4 to inactive rT3 and T3 to inactive T2. | Maintains thyroid hormone homeostasis tailored to the brain's needs. | e-enm.orgfrontiersin.org |

| Neuroprotection (Ischemia-Reperfusion) | rT3 administration reduces infarct size and neuronal damage in in vivo (MCAO) and in vitro (OGD/R) models. | Suggests rT3 acts as a neuroprotective agent by reducing metabolic demand during acute ischemic stress. | researchgate.net |

| Hypoxia Response | Hypoxia induces D3 activity. | Reduces local T3 and oxygen consumption as a protective cellular response. | ccjm.orgbohrium.com |

The thyroid gland and its hormones play a role in maintaining the functional integrity of the exocrine and endocrine pancreas. nih.govnih.gov The type 3 deiodinase (D3) is expressed in pancreatic β-cells, where it modulates local thyroid hormone signaling. nih.gov This local regulation is important for normal pancreatic cell development and function. Disruption of D3 expression in pancreatic islets can lead to impaired glucose homeostasis. nih.gov

Studies using pancreatic explants have shown that exposure to high levels of T3 can significantly reduce the expression of insulin (B600854) genes. nih.gov The presence of D3 in β-cells serves to dampen this thyroid hormone signaling, thereby protecting normal pancreatic function. In mouse models where the D3 gene (Dio3) is inactivated, animals exhibit glucose intolerance, highlighting the enzyme's critical role. nih.gov This suggests that by producing rT3, D3 helps to maintain the optimal level of thyroid hormone action required for proper β-cell function and insulin secretion.

| Aspect | Function/Finding | Significance | Reference |

|---|---|---|---|

| D3 Expression | Expressed in pancreatic β-cells. | Locally modulates thyroid hormone signaling within the islets. | nih.gov |

| Gene Regulation | Exposure to T3 reduces insulin gene expression in pancreatic explants. | D3 activity protects against T3-mediated suppression of insulin production. | nih.gov |

| Glucose Homeostasis | Inactivation of the D3 gene leads to glucose intolerance in mice. | Demonstrates the essential role of D3 in maintaining normal β-cell function and systemic glucose control. | nih.gov |

Influence on Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation: In Vitro Studies on Thyrotropin-Releasing Hormone (TRH)-Induced Thyrotropin (TSH) Release

The Hypothalamic-Pituitary-Thyroid (HPT) axis is the primary neuroendocrine system that regulates thyroid gland function. wikipedia.org It operates through a negative feedback loop where thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary to release thyrotropin (TSH), which in turn stimulates the thyroid to produce T4 and T3. wikipedia.orgteachmephysiology.com Elevated levels of T3 and T4 then inhibit TRH and TSH secretion. teachmephysiology.com

The potential role of rT3 in this feedback loop has been investigated. Given that serum rT3 levels are often elevated in nonthyroidal illnesses where HPT axis function is altered, it was hypothesized that rT3 might directly influence TSH secretion. ccjm.orgnih.gov However, in vitro studies using rat anterior pituitary fragments have shown that rT3 does not have an inhibitory effect on TSH release. In one key study, while T3 significantly inhibited TSH release stimulated by secretagogues like TRH, rT3 at a concentration of 10⁻⁷ M had no effect on TRH-induced TSH release. nih.gov This finding indicates that, unlike T3, rT3 does not appear to participate directly in the negative feedback regulation of TSH at the pituitary level. These in vitro results are consistent with in vivo studies in humans, where oral administration of rT3, which elevated serum concentrations tenfold, failed to alter either basal or TRH-stimulated TSH levels. nih.gov

| Study Design | Agent(s) Tested | Model | Key Finding | Reference |

|---|---|---|---|---|

| Perifusion Procedure | T3, rT3, TRH | Rat anterior pituitary fragments | T3 significantly inhibited TRH-induced TSH release, while rT3 (10⁻⁷ M) had no effect. | nih.gov |

Advanced Methodologies for Reverse Triiodothyronine Research

Analytical Techniques for Quantification in Biological Matrices

Accurate quantification of rT3 in complex biological matrices like serum and tissue is fundamental to understanding its physiological and pathological roles. The development of highly sensitive and specific analytical methods has been crucial in advancing research in this field.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Principles, Optimization, and Application for Serum and Tissue Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior method for the quantification of rT3, offering enhanced specificity and sensitivity compared to traditional immunoassays. jsbms.jpplos.orgnih.gov The principle of LC-MS/MS involves a multi-step process. First, the liquid chromatography (LC) system separates rT3 from other compounds in the sample, including its potent isomer, triiodothyronine (T3). thermofisher.comthermofisher.com This separation is critical due to the isobaric nature of T3 and rT3, meaning they have the same mass. Separation is often achieved using a reversed-phase LC column with a gradient elution of solvents like methanol (B129727) and water with formic acid. thermofisher.comthermofisher.com

Following chromatographic separation, the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used technique to generate ions from the rT3 molecules. wikipedia.org ESI is a soft ionization method that is particularly useful for macromolecules as it minimizes fragmentation. wikipedia.org The ionized molecules then enter the tandem mass spectrometer (MS/MS), which consists of two mass analyzers separated by a collision cell. In the first analyzer, a specific precursor ion for rT3 (e.g., m/z 652) is selected. jsbms.jp This precursor ion is then fragmented in the collision cell, and a specific product ion (e.g., m/z 508) is monitored by the second mass analyzer. jsbms.jp This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity for rT3 quantification. thermofisher.com

Optimization of LC-MS/MS methods is crucial for accurate and reliable results. This includes optimizing the LC gradient to ensure complete separation of rT3 from T3, as well as fine-tuning the mass spectrometer parameters, such as ionization source settings and collision energies, to maximize the signal intensity for the specific precursor-product ion transitions of rT3. thermofisher.comthermofisher.com The use of a stable isotope-labeled internal standard, such as ¹³C₆-rT3, is essential for accurate quantification, as it corrects for variations in sample preparation and instrument response. jsbms.jp

LC-MS/MS methods have been successfully applied to the analysis of rT3 in both serum and tissue samples. thermofisher.comnih.gov For serum analysis, these methods can achieve low limits of quantification, often in the picogram per milliliter (pg/mL) range, which is necessary for measuring the low physiological concentrations of rT3. biotage.comrestek.com In tissue analysis, LC-MS/MS imaging has been used to map the distribution of rT3, providing valuable insights into its localized metabolism and function. nih.gov

Development of High-Throughput and Specific LC-MS/MS Methods

To accommodate the large sample numbers often encountered in clinical and research studies, high-throughput LC-MS/MS methods have been developed. These methods aim to reduce sample preparation time and increase the speed of analysis without compromising accuracy.

Several sample preparation techniques are employed to extract rT3 from biological matrices and remove interfering substances:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, such as methanol, is added to the serum sample to precipitate proteins. thermofisher.comthermofisher.com While fast, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be used for further purification. thermofisher.comthermofisher.com This involves partitioning the analyte of interest between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. biotage.comtheanalyticalscientist.com It utilizes a solid sorbent material to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. wikipedia.orgsigmaaldrich.com Reversed-phase SPE is commonly used for rT3 extraction. wikipedia.orgsigmaaldrich.com Polymer-based strong anion exchange mixed-mode SPE has also been described for the selective extraction of thyroid hormones. biotage.com

The integration of online SPE with LC-MS/MS systems further enhances throughput by automating the sample cleanup process. sepscience.com Additionally, the use of multichannel LC systems allows for the simultaneous analysis of multiple samples, significantly increasing the number of injections per hour. thermofisher.comthermofisher.com For instance, a 4-channel LC-MS/MS system can achieve throughputs of up to 36 injections per hour. thermofisher.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. thermofisher.comthermofisher.com | Simple, fast. | May have residual matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of rT3 between two immiscible liquids. thermofisher.comthermofisher.com | Good for removing lipids and other interferences. | Can be labor-intensive and require larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Retention of rT3 on a solid sorbent followed by elution. biotage.comtheanalyticalscientist.com | High selectivity, good for sample concentration. wikipedia.orgsigmaaldrich.com | Can be more time-consuming if performed offline. |

Comparison with Radioimmunoassay (RIA) and Addressing Limitations of RIA in Research Settings

Prior to the widespread adoption of LC-MS/MS, radioimmunoassay (RIA) was the primary method for measuring rT3 concentrations. plos.orgnih.gov RIA is a type of immunoassay that uses radiolabeled antigens to quantify the amount of a substance. While RIA has been a valuable tool, it has several limitations, particularly in a research setting.

One of the main drawbacks of RIA is its potential for cross-reactivity. The antibodies used in RIA kits may cross-react with other structurally similar compounds, such as T3 and thyroxine (T4), leading to inaccurate results. researchgate.net LC-MS/MS, with its chromatographic separation and specific mass detection, offers superior specificity and minimizes the risk of such interferences. jsbms.jp

Furthermore, LC-MS/MS generally exhibits better linearity and a wider dynamic range compared to RIA. jsbms.jp Studies comparing the two methods have shown strong correlations, but also highlight the superior performance of LC-MS/MS in terms of precision and accuracy. plos.orgnih.gov The lower limit of quantification for LC-MS/MS is often comparable to or better than that of RIA. plos.org

Limitations of RIA in research settings also include the use of radioactive materials, which requires special handling and disposal procedures, and the batch-to-batch variability of antibody reagents, which can affect long-term study consistency. LC-MS/MS avoids these issues, making it a more robust and reliable platform for rT3 research. jsbms.jp

| Parameter | LC-MS/MS | Radioimmunoassay (RIA) |

|---|---|---|

| Specificity | High, due to chromatographic separation and specific mass detection. jsbms.jp | Lower, potential for antibody cross-reactivity with other thyroid hormones. researchgate.net |

| Linearity | Excellent. jsbms.jp | Good, but can be limited. jsbms.jp |

| Precision and Accuracy | High. plos.orgnih.gov | Generally lower than LC-MS/MS. plos.org |

| Throughput | Can be high with automated systems. thermofisher.com | Can be high with automated systems. |

| Reagent Consistency | High. | Can have batch-to-batch variability. |

| Use of Radioactivity | No. | Yes. |

Isomeric Discrimination Techniques

The ability to distinguish between rT3 and its biologically active isomer, T3, is of paramount importance in thyroid hormone research. The electrospray ionization tandem mass spectrometry kinetic method is an advanced technique for the discrimination and quantification of these isomers in the gas phase. acs.orgnih.gov

This method is based on the kinetics of the competitive unimolecular dissociations of singly charged transition-metal ion-bound trimeric complexes. acs.orgnih.gov These complexes, which consist of a divalent transition-metal ion (such as Co(II), Cu(II), Mn(II), Ni(II), or Zn(II)), an analyte molecule (T3 or rT3), and two reference ligands, are generated via electrospray ionization. acs.org

Upon collisional activation, these trimeric complexes fragment into two dimeric complexes. acs.orgnih.gov The branching ratio of these two fragmentation pathways is dependent on the identity of the analyte isomer. By comparing the ratio of the branching ratios for the two isomers, a value known as R(iso) is obtained, which is strongly dependent on the chosen reference ligands and metal ions. acs.org Calibration curves can then be constructed by plotting the ratio of the branching ratios against the isomeric composition of a mixture, allowing for the rapid quantitative analysis of the T3/rT3 pair. acs.orgnih.gov This method has been shown to be effective using different types of mass spectrometers, including quadrupole ion trap and quadrupole time-of-flight instruments. acs.org

In Vitro Research Models

In vitro models, particularly cell culture systems, are indispensable tools for investigating the metabolism and cellular actions of rT3. These models allow for controlled experiments to dissect the molecular mechanisms underlying the effects of rT3 in various cell types.

Cell Culture Systems for Studying rT3 Metabolism and Action

A variety of cell culture systems have been employed to study the diverse roles of rT3:

Pituitary Tumor Cells: Studies using rat pituitary tumor cell lines (GH3 cells) have shown that rT3 can play a regulatory role in controlling the conversion of T4 to T3. nih.govjci.org In these cells, rT3 was found to be a potent inhibitor of iodothyronine 5'-deiodinase activity, the enzyme responsible for this conversion. nih.govjci.org Interestingly, in this system, rT3 was approximately 50 times more active than T3 in inhibiting this enzyme, suggesting a unique mechanism of thyroid hormone action that is independent of the nuclear T3 receptor. nih.govjci.org

Osteoblasts: The effects of rT3 on bone cells have been investigated using preosteoblast cell lines like MC3T3-E1. nih.gov In these cells, rT3, along with T3 and T4, was shown to stimulate the expression of osteoblast differentiation markers such as osterix and osteocalcin (B1147995) in a dose-dependent manner, although it was less potent than T3 and T4. nih.gov This suggests that rT3 may have direct effects on bone formation. However, other studies using cocultures of osteoclasts and osteoblasts have reported that rT3 had no effect on osteoclastic bone resorption. nih.gov

Human Vascular Smooth Muscle Cells (hVSMCs): The expression of DII has also been demonstrated in human vascular smooth muscle cells. ahajournals.orgnih.gov This local production of T3 is thought to play a role in the regulation of vascular tone and may have anti-atherosclerotic effects. ahajournals.orgnih.gov While some studies have shown that T3 can cause relaxation of vascular smooth muscle cells, rT3 did not compete for T3 binding sites on the plasma membranes of these cells, suggesting it may not directly mediate this effect. bohrium.comnih.gov However, T3 has been shown to inhibit the calcification of vascular smooth muscle cells. e-century.us

Neurons: In nerve cells, rT3 can bind to the plasma membrane integrin αvβ3, a receptor that is also a target for T4. researchgate.net This interaction suggests a potential role for rT3 in neuronal function.

Cancer Cell Lines: Emerging research indicates that rT3 may not be an entirely inactive metabolite in the context of cancer. Studies have shown that rT3 can stimulate the proliferation of human breast cancer (MCF-7) and glioblastoma cells in vitro. researchgate.netnih.govtmu.edu.tw This proliferative effect is thought to be mediated through the binding of rT3 to integrin αvβ3, which is often overexpressed on the surface of cancer cells. researchgate.netnih.govtmu.edu.tw These findings suggest that rT3 could be a host factor that supports cancer growth. researchgate.netnih.govtmu.edu.tw The role of thyroid hormones in other cancers, such as renal cell carcinoma and colorectal cancer, is also an active area of investigation. researchgate.netnih.gov

| Cell Type | Observed Effects of rT3 | Potential Mechanism |

|---|---|---|

| Pituitary Tumor Cells | Inhibition of iodothyronine 5'-deiodinase activity. nih.govjci.org | Independent of the nuclear T3 receptor. nih.govjci.org |

| Osteoblasts | Stimulation of osteoblast differentiation markers (less potent than T3/T4). nih.gov | Direct action on osteoblasts. nih.gov |

| Human Vascular Smooth Muscle Cells | Does not compete for T3 binding sites involved in vasorelaxation. bohrium.comnih.gov | - |

| Neurons | Binds to plasma membrane integrin αvβ3. researchgate.net | Interaction with integrin αvβ3. researchgate.net |

| Cancer Cell Lines (Breast, Glioblastoma) | Stimulation of cell proliferation. researchgate.netnih.govtmu.edu.tw | Binding to integrin αvβ3. researchgate.netnih.govtmu.edu.tw |

Measurement of Deiodinase Activity in Tissue Microsomes and Cell Lysates for rT3 Interconversion Studies

The conversion of T4 to rT3 and the subsequent degradation of rT3 to 3,3'-diiodothyronine (B1196669) (T2) are catalyzed by deiodinases, specifically type 1 (D1) and type 3 (D3). nih.govthyroidpatients.ca Quantifying the activity of these enzymes in biological samples is fundamental to understanding rT3 metabolism. Tissue microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum, and cell lysates provide the necessary enzymatic machinery for these in vitro studies. nih.govnih.gov

Advanced analytical methods are employed to measure the precise rate of rT3 conversion. A common approach involves incubating tissue microsomes or cell lysates with a known concentration of rT3 substrate. The reaction is typically initiated in a buffered solution containing a thiol cofactor like dithiothreitol (B142953) (DTT), which is essential for the deiodination process. nih.govresearchgate.net After a specific incubation period, the reaction is stopped, and the products, primarily T2, are quantified.

Several detection techniques are available, each with distinct advantages. Radiometric assays, using radioactively labeled substrates, offer high sensitivity. scispace.com However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly prevalent due to its high specificity and ability to simultaneously measure multiple thyroid hormone metabolites without the need for radioactive materials. researchgate.netnih.govthermofisher.comnih.gov Another non-radioactive method utilizes the Sandell-Kolthoff reaction, a colorimetric technique that measures the iodide released during deiodination. europa.eufrontiersin.org

To distinguish between the activities of different deiodinases that may be present in the same tissue sample, specific inhibitors are used. For instance, 6-propylthiouracil (PTU) is a potent inhibitor of D1 activity, allowing researchers to isolate the activity of other deiodinases like D3. nih.govresearchgate.net

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined by measuring reaction rates at various substrate concentrations. These studies have revealed important enzymatic characteristics; for example, D1 exhibits a high affinity (low Km) for rT3, suggesting its primary role in rT3 clearance and iodide recycling. zrtlab.comnih.govscilit.com The pH of the incubation medium is another critical factor, as deiodinase activity is highly pH-dependent, with different optimal pH ranges for the conversion of various substrates. nih.govnih.gov

| Enzyme | Preferred Substrate | Primary Reaction | Apparent Km (for rT3) | Key Characteristics | References |

|---|---|---|---|---|---|

| Type 1 Deiodinase (D1) | rT3 | rT3 → 3,3'-T2 (Outer Ring Deiodination) | Low µM to nM range (e.g., ~0.035 µM in rat liver) | High Vmax; PTU-sensitive; crucial for rT3 clearance and iodide salvage. | nih.govnih.govscilit.com |

| Type 3 Deiodinase (D3) | T3 and T4 | T4 → rT3 (Inner Ring Deiodination) | N/A (rT3 is a product) | PTU-insensitive; primary inactivating pathway for T4 and T3. | nih.govnih.gov |

In Vivo Animal Models for Investigating rT3 Physiology

To understand the systemic and tissue-specific roles of rT3, researchers rely on various in vivo animal models, primarily rodents such as rats and mice. zrtlab.comnih.gov These models allow for the manipulation of the thyroid axis to investigate the physiological consequences of altered rT3 levels.

Pharmacological Models: One common approach is the pharmacological induction of hypothyroidism using agents like methimazole (B1676384) (MMI) or propylthiouracil (B1679721) (PTU). nih.gov These drugs inhibit thyroid hormone synthesis, leading to profound changes in circulating T4, T3, and rT3 levels, which can then be studied. nih.gov Conversely, administration of high doses of T4 or drugs like dexamethasone (B1670325) can be used to study shifts in peripheral thyroid hormone metabolism and deiodinase activity, impacting the T4 to rT3 conversion rate. nih.gov

Genetic Models: The development of genetic knockout (KO) mice has revolutionized the study of deiodinase function and rT3 physiology. By deleting the genes that code for specific deiodinases (Dio1, Dio2, or Dio3), scientists can observe the direct consequences of losing a particular enzymatic pathway.

D1KO Mice: Targeted disruption of the Type 1 deiodinase gene leads to significant changes in thyroid hormone economy, although serum T3 levels may remain surprisingly normal. nih.gov

D2KO Mice: These models show increased serum T4 and TSH but normal T3, highlighting the crucial role of D2 in the pituitary feedback mechanism rather than systemic T3 production. nih.govoup.com

D3KO Mice: The absence of the primary T4-inactivating enzyme results in neonatal thyrotoxicosis, characterized by markedly elevated serum T3 levels and delayed T3 clearance due to the inability to convert T4 to rT3. nih.govfrontiersin.orgdartmouth.edu This model unequivocally demonstrates D3's critical role in protecting tissues, particularly during development, from excessive thyroid hormone exposure. nih.govfrontiersin.orgdartmouth.edu

Furthermore, certain inbred mouse strains, like the C3H mouse, naturally exhibit reduced hepatic and renal D1 expression, resulting in mildly elevated serum rT3 levels. nih.gov These models provide valuable insights into compensatory mechanisms within the thyroid hormone regulatory system. nih.gov

Studies using these animal models have been instrumental in elucidating the role of rT3 metabolism. For example, in states of critical illness or caloric restriction, an increase in D3 activity and a decrease in D1 activity lead to elevated rT3 levels, a condition often referred to as non-thyroidal illness syndrome (NTIS). nih.gov Animal models allow researchers to investigate the molecular drivers of these changes, such as the influence of inflammatory cytokines on deiodinase expression. nih.gov

| Model Type | Specific Model | Method of Induction | Key Characteristics & rT3-Related Findings | References |

|---|---|---|---|---|

| Pharmacological | Hypothyroid Rat | Administration of methimazole (MMI). | Decreased serum T4 and T3; increased TSH. Used to study the effects of subsequent hormone challenges on rT3 pathways. | nih.gov |

| Genetic (Knockout) | D1KO Mouse | Targeted deletion of the Dio1 gene. | Altered thyroid hormone economy with changes in rT3 clearance. | nih.gov |

| D3KO Mouse | Targeted deletion of the Dio3 gene. | Inability to convert T4 to rT3 leads to neonatal hyperthyroidism with high T3 levels and delayed T3 clearance. Demonstrates D3's critical role in T4 inactivation. | nih.govfrontiersin.orgdartmouth.edu | |

| Conditional D3KO Mouse | Tamoxifen-inducible Cre-Lox system to inactivate Dio3 in adulthood. | Allows for the separation of developmental versus adult roles of D3, showing altered brain gene expression and locomotor activity. | nih.gov | |

| Genetic (Strain Variation) | C3H Mouse Strain | Naturally occurring low expression of D1 enzyme. | Mildly elevated serum rT3 levels compared to other strains. | nih.gov |

Future Research Directions and Unresolved Academic Questions

Elucidation of Novel Extranuclear and Non-Genomic Actions of rT3

While classical thyroid hormone action involves the binding of T3 to nuclear receptors to regulate gene expression, there is growing evidence for non-genomic actions initiated at the cell surface. nih.govnih.gov A primary focus for future research is to fully elucidate these actions for rT3.

A key area of investigation is the interaction of rT3 with the plasma membrane integrin αvβ3. researchgate.netendocrine-abstracts.org This integrin serves as a receptor for thyroid hormones and is generously expressed on tumor cells. researchgate.net Studies have shown that rT3 can bind to this receptor, initiating rapid, non-genomic signaling cascades. nih.gov For instance, research has demonstrated that physiological concentrations of rT3 can stimulate the proliferation of human breast cancer and glioblastoma cells in vitro by 50% to 80%, an effect mediated through integrin αvβ3. researchgate.net This suggests that rT3 may function as a host factor that supports cancer growth. researchgate.netnih.gov

Future research must move beyond initial observations to map the full spectrum of rT3's extranuclear effects. This includes identifying other potential cell surface or cytoplasmic binding partners and understanding how these interactions vary across different cell types and physiological conditions. Unraveling these novel mechanisms is crucial for understanding the pleiotropic effects of thyroid hormone metabolites.

Detailed Characterization of rT3 Interactions with Intracellular Signaling Pathways Beyond Deiodinases

The metabolism of T4 into T3 (activation) or rT3 (inactivation) is tightly regulated by a family of enzymes called deiodinases. ccjm.orgoup.com However, the biological actions of rT3 extend beyond its role as a substrate for these enzymes. The binding of rT3 to cell surface receptors like integrin αvβ3 triggers intracellular signaling cascades that are independent of deiodinase activity.

Research in hypothyroid developing rats has shown that rT3 can activate several key signaling pathways in the hippocampus. nih.gov Molecular docking analysis and experimental data suggest that rT3's interaction with integrin αvβ3 leads to the activation of Protein Kinase A (PKA), Calcium/calmodulin-dependent protein kinase II (CaMKII), and p38 Mitogen-Activated Protein Kinase (p38MAPK). nih.gov The activation of these pathways was shown to restore the activity of enzymes like gamma-glutamate transferase (GGT) in the hypothyroid brain. nih.gov Similarly, the proliferative effects of rT3 on cancer cells are mediated through the MAPK pathway. endocrine-abstracts.orgmdpi.com

A critical unresolved question is the full extent of these signaling networks. Future studies should aim to provide a detailed characterization of the downstream targets of rT3-activated pathways. This involves identifying the specific proteins phosphorylated by kinases like PKA and MAPK and understanding how these events alter cellular function. A comprehensive phosphoproteomic analysis in rT3-treated cells could provide significant insights into its signaling footprint.

| Signaling Pathway | Observed Effect of rT3 Activation | Cell/Tissue Model |

| p38 Mitogen-Activated Protein Kinase (p38MAPK) | Restoration of gamma-glutamate transferase (GGT) activity. nih.gov | Hippocampus of hypothyroid rats. nih.gov |

| Protein Kinase A (PKA) | Restoration of GGT activity. nih.gov | Hippocampus of hypothyroid rats. nih.gov |

| Calcium/calmodulin-dependent protein kinase II (CaMKII) | Restoration of GGT activity. nih.gov | Hippocampus of hypothyroid rats. nih.gov |

| Mitogen-Activated Protein Kinase (MAPK) / ERK | Stimulation of angiogenesis and tumor cell proliferation. endocrine-abstracts.orgmdpi.com | Cancer cells. researchgate.netendocrine-abstracts.org |

Exploration of rT3's Role in Specific Organ Systems Beyond Known Adaptive Responses, Focusing on Cellular and Molecular Mechanisms

The elevation of rT3 is a well-documented adaptive response in conditions such as critical illness, starvation, or fetal life, collectively known as non-thyroidal illness syndrome. wikipedia.orgccjm.org This response is thought to be a protective mechanism that reduces metabolic rate by diverting T4 away from the production of active T3. ccjm.org However, emerging evidence suggests that rT3 has specific, active roles in various organ systems that go beyond this passive, adaptive function.

In the central nervous system, for example, studies on developing hypothyroid rats have demonstrated that rT3 actively restores several neurochemical parameters in the hippocampus. It was found to normalize the phosphorylation of glial fibrillary acidic protein (GFAP), calcium influx, and the activity of key enzymes involved in glutamate (B1630785) metabolism and energy utilization, such as aspartate transaminase (AST) and lactate (B86563) dehydrogenase (LDH). nih.gov

In the context of oncology, rT3 has been shown to promote the proliferation of specific cancer cells, including glioblastoma and breast cancer, via its interaction with integrin αvβ3. researchgate.netnih.gov This suggests a potential role for rT3 in tumor biology, where it might be utilized by cancer cells to support growth. nih.gov

Future investigations should systematically explore the effects of rT3 in other organ systems, such as the cardiovascular system, liver, and skeletal muscle, at the cellular and molecular level. A key goal is to differentiate its actions from those of T3 and to understand its specific contribution to organ function in both health and disease.

Development of Advanced In Vitro and In Vivo Models for Comprehensive rT3 Research

Progress in understanding the multifaceted roles of rT3 is contingent on the development and application of sophisticated research models. Current research has utilized a range of models, from in vitro cancer cell lines to in vivo rodent models of hypothyroidism. researchgate.netnih.gov

Examples of Current and Future Research Models:

In Vitro Models: The use of primary human cell cultures and 3-dimensional (3D) organotypic models, such as the human thyroid microtissue model, can provide more physiologically relevant data than traditional 2D cell lines. nih.gov These models allow for the study of TH synthesis and the direct effects of compounds like rT3 in a human-specific context. nih.gov

Ex Vivo Models: Tissue slice cultures, such as the hippocampal slices used to study rT3's effects on neurochemistry, offer a bridge between in vitro and in vivo studies, preserving some of the native tissue architecture and cellular connectivity. nih.gov The use of thyroid gland explant cultures from species like Xenopus laevis has also proven effective for studying the inhibition of thyroid hormone release. oup.com

In Vivo Models: While rodent models are valuable, the development of genetically modified animals with altered deiodinase expression (e.g., tissue-specific knockouts or overexpression of DIO3, the enzyme that produces rT3) would be invaluable. nih.gov Such models would allow researchers to dissect the specific consequences of chronically elevated or deficient rT3 levels in a whole-organism context. The Xenopus laevis tadpole model is also a powerful tool for studying thyroid disruption in vivo. oup.com

The development of these advanced models will be critical for validating in vitro findings and for understanding the complex, systemic effects of rT3.